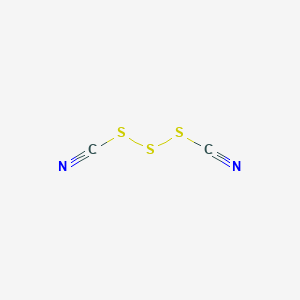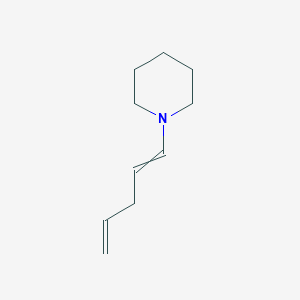![molecular formula C10H10ClN3 B14612003 Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- CAS No. 61006-70-0](/img/structure/B14612003.png)
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
The synthesis of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of three or more reactants in a single step to produce the desired product. One efficient method involves the use of tetrabutyl phosphonium sulfate as a catalyst under solvent-free conditions . This green method offers advantages such as high yields, reduced costs, and minimal waste generation.
Analyse Chemischer Reaktionen
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and anticancer agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .
Wirkmechanismus
The mechanism of action of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha . This inhibition can lead to reduced inflammation and potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- include other indazole derivatives such as pyridazino-[1,2-a]-indazole-6,9,11-trione and 3,9-dioxo-3H,9H-pyrazolo-[1,2-a]-indazole . These compounds also exhibit significant biological activities, but Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific structure and the resulting properties.
Eigenschaften
CAS-Nummer |
61006-70-0 |
|---|---|
Molekularformel |
C10H10ClN3 |
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
2-chloro-5,6,7,8-tetrahydropyridazino[1,6-b]indazole |
InChI |
InChI=1S/C10H10ClN3/c11-10-6-5-9-7-3-1-2-4-8(7)12-14(9)13-10/h5-6H,1-4H2 |
InChI-Schlüssel |
QLVCQTZXHFGEQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN3C(=C2C1)C=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)

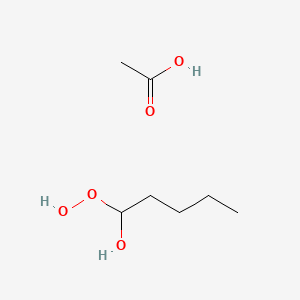
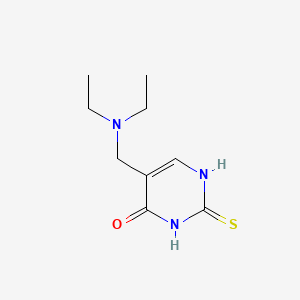

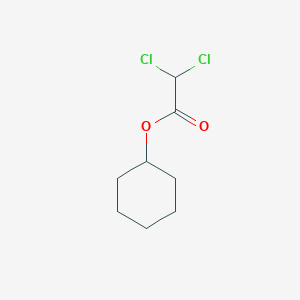
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)
